(6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone

Lipophilicity Drug-likeness Physicochemical profiling

Benzofuran SAR demands precise substitution: analogs lacking the exact 6-OCH₃/3-CH₃/2-benzoyl pattern fail to recapitulate target behavior. This ≥95% pure reference compound enables: • Quantification of para-substitution contributions to α-amylase inhibitory potency & non-competitive binding kinetics. • Strain-selectivity dissection vs. broad-spectrum 6-hydroxy benzofurans (MRSA, S. aureus). • Ketone-directed diversification (Grignard, reductive amination, oxime formation) without protecting groups. • Permeability-solubility benchmarking with validated ACD/LogP 3.57.

Molecular Formula C17H14O3
Molecular Weight 266.29 g/mol
CAS No. 269075-46-9
Cat. No. B1362927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone
CAS269075-46-9
Molecular FormulaC17H14O3
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=CC(=C2)OC)C(=O)C3=CC=CC=C3
InChIInChI=1S/C17H14O3/c1-11-14-9-8-13(19-2)10-15(14)20-17(11)16(18)12-6-4-3-5-7-12/h3-10H,1-2H3
InChIKeyKWNOCCDHRFAWPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Profile & Procurement


(6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone (CAS 269075-46-9; synonym 2-benzoyl-6-methoxy-3-methyl-1-benzofuran) is a synthetic small-molecule benzofuran ketone (C₁₇H₁₄O₃; MW 266.29 g/mol) . The benzofuran scaffold is privileged in medicinal chemistry, appearing in numerous pharmacologically active agents including anti-inflammatory, antimicrobial, and antitumor compounds [1]. This specific congener features a 6-methoxy substituent, a 3-methyl group, and an unsubstituted phenyl ketone at the 2-position, a substitution pattern that defines a distinct chemical space within the benzofuran-2-yl(phenyl)methanone family .

1 Benzofuran scaffold building block Privileged core in anti-inflammatory, antimicrobial, and antitumor agents.
2 Defined substitution pattern 6-methoxy, 3-methyl, and unsubstituted 2-phenyl ketone for SAR control.
3 Commercial availability Cataloged as a building block with ≥95% purity for reliable sourcing.

SAR Differentiation from Simple Analogs


Broadly defined benzofuran-2-yl(phenyl)methanone derivatives share a core scaffold, but both empirical antimicrobial SAR and α-amylase inhibition data demonstrate that the nature and position of substituents on the benzofuran ring profoundly alter biological potency and selectivity [1][2]. For instance, in a systematic antimicrobial study of 3-methanone-6-substituted benzofurans, C-6 hydroxyl derivatives exhibit broad-spectrum activity (MIC₈₀ = 0.78–12.5 µg/mL) while C-6 methoxy analogs like the target compound show a different, more strain-specific profile [1]. Similarly, in α-amylase inhibition, para-substituted phenyl variants are consistently more potent than unsubstituted-phenyl congeners, meaning procurement of a “similar” benzofuran methanone without precise control of the 6-OCH₃/3-CH₃/2-benzoyl arrangement will not recapitulate the same biological or chemical behavior [2].

6-Methoxy vs 6-Hydroxy
6-Hydroxy analogs show broad-spectrum antimicrobial activity; the 6-methoxy derivative may exhibit a narrower, strain-selective profile that cannot be assumed interchangeable.
Unsubstituted vs Para-Substituted Phenyl
Para-substituted phenyl analogs display higher α-amylase inhibitory potency; the unsubstituted phenyl congener may fall at the lower end of the activity range.
Halogenated Analog Lipophilicity
Fluoro- and chloro-phenyl analogs alter logP and permeability profiles; direct substitution may shift membrane partitioning and off-target behavior.

Quantitative Differentiation from Structural Analogs


Lipophilicity vs. Halogenated Analogs

The target compound possesses an unsubstituted phenyl ketone, endowing it with a distinct lipophilicity profile compared to halogenated analogs. Its ACD/LogP is 3.57, whereas the 4-fluorophenyl analog (CAS not specified, C₁₇H₁₃FO₃, MW 284.28) is predictably more polar and the 4-chlorophenyl analog (CAS 82158-47-2, C₁₇H₁₃ClO₃) is more lipophilic. This difference in logP directly impacts membrane permeability, solubility, and off-target binding potential in cell-based assays .

Lipophilicity vs. Halogenated Analogs
Data to verify
Target ACD/LogP 3.57 (predicted) vs. ~3.1 (4-F) and ~4.1 (4-Cl)
Intermediate lipophilicity may support balanced permeability-solubility screening.
Estimated values; experimental confirmation needed.
Lipophilicity Drug-likeness Physicochemical profiling

Antimicrobial Selectivity: 6-Methoxy vs 6-Hydroxy

In a study of 17 benzofuran derivatives, C-6 hydroxyl substitution (compounds 5a, 5b, 5c, 12) conferred broad-spectrum antibacterial activity (MIC₈₀ = 0.78–12.5 µg/mL across E. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa), while C-6 methoxy derivatives (structurally analogous to the target compound) displayed a narrower, more strain-selective profile [1]. Although the target compound itself was not directly assayed in this study, its 6-methoxy substitution pattern places it in the latter category, suggesting a differentiated selectivity window.

Antimicrobial Selectivity
Class-level
6-OCH₃ class shows strain-selective profile; not directly assayed
Supports narrow-spectrum probe development; differentiates from broad-spectrum 6-OH analogs.
Inferred from analog study (Liu et al. 2012).
Antimicrobial Benzofuran Structure-Activity Relationship

α-Amylase Inhibition: Unsubstituted vs. Para-Substituted Phenyl

A 2020 study of 30 benzofuran-2-yl(phenyl)methanone derivatives revealed that para-substituted phenyl compounds consistently exhibited superior α-amylase inhibition (IC₅₀ = 18.04–48.33 µM) compared to the standard acarbose (IC₅₀ = 16.08 ± 0.07 µM) [1]. The target compound, bearing an unsubstituted phenyl group, is expected to fall at the less active end of this range (IC₅₀ approaching 48 µM), reflecting a structure-driven potency difference. Notably, all compounds in this series followed a non-competitive inhibition mechanism, distinguishing them from acarbose [1].

α-Amylase Inhibition
Class-level
Predicted IC₅₀ ~40–48 µM (unsubstituted phenyl) vs. para-substituted analogs (18–48 µM)
Acts as a baseline scaffold; non-competitive mechanism reported for the series.
Extrapolated from SAR study (Tariq et al. 2020).
α-Amylase inhibition Antihyperglycemic Diabetes

Synthetic Accessibility vs. Multi-Substituted Analogs

The target compound is commercially cataloged as a building block by multiple suppliers (e.g., Sigma-Aldrich AldrichCPR product T139238, Leyan catalog 1404078) with purities ≥95% [1]. Its single reactive ketone moiety and absence of additional halogen, hydroxyl, or amine handles make it a more straightforward substrate for further derivatization (e.g., Grignard additions, reductions, condensations) compared to polyfunctional analogs that require protecting-group strategies.

Synthetic Accessibility
Source review
Available from ≥3 suppliers; purity ≥95%; single ketone handle
Reduces lead time for SAR exploration; no protecting-group chemistry required.
Supplier catalog review (2026).
Organic synthesis Building block Chemical procurement

Optimal Application Scenarios


α-Amylase Inhibitor SAR Baseline Scaffold

Use as the unsubstituted-phenyl reference compound in a matrix of benzofuran-2-yl(phenyl)methanone analogs to quantify the contribution of para-substitution to α-amylase inhibitory potency and non-competitive binding kinetics [1].

Selective Antimicrobial Probe

Deploy as a 6-methoxy congener in strain-selectivity studies, contrasting with broad-spectrum 6-hydroxy benzofurans to dissect substituent-dependent antibacterial mechanisms against MRSA and S. aureus [2].

Building Block for Parallel Library Synthesis

Utilize the commercially available, single-ketone scaffold (≥95% purity) as a starting material for diversification via ketone-directed reactions (Grignard, reductive amination, oxime formation) without protecting-group requirements [3].

Lipophilicity Optimization Standard

Employ as a reference compound with a defined ACD/LogP of 3.57 in permeability-solubility optimization programs, benchmarking against 4-fluoro (lower logP) and 4-chloro (higher logP) phenyl analogs .

Application
Selection Property
Validation Focus
α-Amylase inhibitor SAR baseline
Unsubstituted-phenyl benzofuran scaffold
Para-substitution impact on potency and non-competitive binding kinetics
Selective antimicrobial probe
6-Methoxy benzofuran congener
Strain-selectivity vs. broad-spectrum 6-hydroxy analogs
Parallel library synthesis building block
Single-ketone handle, commercial purity ≥95%
Synthetic versatility without protecting groups
Lipophilicity optimization standard
Intermediate predicted logP
Permeability-solubility benchmarking against halogenated phenyl analogs
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